1-(Dimethoxyphosphoryl)ethenyl methoxyacetate
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Overview
Description
1-(Dimethoxyphosphoryl)ethenyl methoxyacetate is an organic compound with the molecular formula C6H13O6P. It is characterized by the presence of a dimethoxyphosphoryl group attached to an ethenyl methoxyacetate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)ethenyl methoxyacetate typically involves the reaction of dimethyl phosphite with an appropriate alkene under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the dimethyl phosphite, followed by the addition of the alkene to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chemical processes that optimize yield and purity. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(Dimethoxyphosphoryl)ethenyl methoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate esters, reduced alkyl derivatives, and substituted phosphonate compounds .
Scientific Research Applications
1-(Dimethoxyphosphoryl)ethenyl methoxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl methoxyacetate involves its interaction with various molecular targets. The dimethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved in its action include phosphorylation and dephosphorylation reactions, which are critical in many biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-dimethoxyphosphoryl-2-methoxy-acetate: Similar in structure but with different functional groups.
Dimethyl methylphosphonate: Shares the dimethoxyphosphoryl group but differs in the rest of the structure.
Properties
CAS No. |
916906-10-0 |
---|---|
Molecular Formula |
C7H13O6P |
Molecular Weight |
224.15 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethenyl 2-methoxyacetate |
InChI |
InChI=1S/C7H13O6P/c1-6(13-7(8)5-10-2)14(9,11-3)12-4/h1,5H2,2-4H3 |
InChI Key |
MTYCJVKETLZKGC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)OC(=C)P(=O)(OC)OC |
Origin of Product |
United States |
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